Melibionic acid

Protein glycosylation Neoglycoprotein solubility Food protein engineering

Melibionic acid (CAS 21675-38-7) is a disaccharide aldobionic acid consisting of α-D-galactosyl and D-gluconic acid residues joined by an α-(1→6)-linkage, with molecular formula C₁₂H₂₂O₁₂ and molecular weight 358.3 g/mol. It belongs to the aldobionic acid family alongside lactobionic acid, maltobionic acid, and cellobionic acid, all of which share the same elemental composition but differ critically in glycosidic linkage position and anomeric configuration.

Molecular Formula C12H22O12
Molecular Weight 358.3 g/mol
CAS No. 21675-38-7
Cat. No. B1197643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelibionic acid
CAS21675-38-7
Synonymsmelibionic acid
potassium melibionate
Molecular FormulaC12H22O12
Molecular Weight358.3 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OCC(C(C(C(C(=O)O)O)O)O)O)O)O)O)O
InChIInChI=1S/C12H22O12/c13-1-4-6(16)8(18)10(20)12(24-4)23-2-3(14)5(15)7(17)9(19)11(21)22/h3-10,12-20H,1-2H2,(H,21,22)/t3-,4-,5-,6+,7+,8+,9-,10-,12+/m1/s1
InChIKeyMUUBPEHTAPZMCA-RQPDCMAESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Melibionic Acid (CAS 21675-38-7) Procurement Guide: Structural Identity and Class Positioning


Melibionic acid (CAS 21675-38-7) is a disaccharide aldobionic acid consisting of α-D-galactosyl and D-gluconic acid residues joined by an α-(1→6)-linkage, with molecular formula C₁₂H₂₂O₁₂ and molecular weight 358.3 g/mol [1]. It belongs to the aldobionic acid family alongside lactobionic acid, maltobionic acid, and cellobionic acid, all of which share the same elemental composition but differ critically in glycosidic linkage position and anomeric configuration [2]. Melibionic acid is most commonly supplied as its potassium salt (potassium melibionate, CAS 70803-54-2) and is derived from oxidation of the disaccharide melibiose [3]. Its structural signature—an α-(1→6) bond between galactose and gluconate—distinguishes it from the β-(1→4)-linked lactobionic acid that dominates commercial aldobionic acid applications [2].

Why Melibionic Acid Cannot Be Replaced by Lactobionic, Maltobionic, or Cellobionic Acid in Research and Industrial Workflows


Although melibionic acid shares the molecular formula C₁₂H₂₂O₁₂ and molecular weight 358.3 g/mol with lactobionic acid, maltobionic acid, and cellobionic acid, its α-(1→6) glycosidic linkage confers fundamentally different three-dimensional shape, metabolic recognition, and enzymatic susceptibility compared to the 1→4-linked stereoisomers [1]. This linkage difference means that enzymes such as D-galactose oxidase from Polyporus circinatus recognize melibionic acid as a specific substrate, catalyzing its oxidation with O₂ to produce H₂O₂—a reaction not equivalently supported by β-(1→4)-linked aldobionic acids [2]. Furthermore, in competitive binding assays against Escherichia coli heat-labile enterotoxin, melibionic acid demonstrates an IC₅₀ of 7 mM for inhibiting toxin binding to ganglioside GD1b, with its co-crystal structure solved at 2.8 Å resolution revealing a binding mode distinct from that of lactulose and other galactose derivatives [3]. Substituting another aldobionic acid would alter or abolish these specific biological recognition events, making melibionic acid irreplaceable for applications requiring its precise stereochemical presentation.

Quantitative Differentiation Evidence for Melibionic Acid vs. Closest Analogs


Melibionic Acid Demonstrates ~3-Fold Molar Efficiency Advantage Over Gluconic Acid in Protein Solubility Enhancement

In a head-to-head study of covalent glycosylation of β-lactoglobulin (BLG) via carbodiimide-mediated coupling, melibionic acid was more effective than gluconic acid for enhancing protein solubility at low ionic strength when compared at equal extents of glycosylation [1]. Specifically, the covalent attachment of only 1 mol of melibionate per mol of BLG achieved a solubility enhancement at pH 5.2 equivalent to that requiring 3 mol of covalently bound gluconate per mol of BLG [1]. This represents an approximately 3-fold molar efficiency advantage for the disaccharide aldobionic acid over the monosaccharide aldonic acid. Similarly, for heat stability, glycosylation with melibionate shifted the temperature-turbidity profile of BLG (6.0 mg/mL, 0.2 M NaCl, pH 7.0) toward higher temperatures by approximately 5 °C, whereas higher extents of gluconate glycosylation were required to achieve the same thermal stabilization shift [1].

Protein glycosylation Neoglycoprotein solubility Food protein engineering

Melibionic Acid Binds Heat-Labile Enterotoxin with IC₅₀ of 7 mM and Co-Crystallizes at 2.8 Å Resolution, Revealing a Binding Mode Distinct from β-Linked Disaccharides

Melibionic acid was identified as a receptor-binding antagonist of Escherichia coli heat-labile enterotoxin (LT) and co-crystallized with the LT B pentamer at 2.8 Å resolution [1]. Its IC₅₀ for inhibiting LT holotoxin (0.2 μg/mL) binding to ganglioside GD1b was determined as 7 mM by competitive ELISA . Within the same crystallographic study, three other galactose derivatives were co-crystallized for direct structural comparison: lactulose at 2.65 Å, metanitrophenylgalactoside (MNPG) at 2.2 Å, and thiodigalactoside (TDG) at 1.7 Å resolution [1]. The binding mode of melibionic acid preserves the core toxin–galactose hydrogen-bonding interactions observed for all antagonists, but the gluconic acid moiety of melibionic acid was observed to adopt multiple binding modes at the receptor site, a behavior attributed to its acyclic aldonic acid terminus, which distinguishes it from the cyclic glycosidic terminus of lactulose [1][2]. This conformational flexibility at the binding site is not observed for the rigid cyclic galactose derivatives.

Enterotoxin antagonism Structure-based drug design Carbohydrate–protein recognition

Melibionic Acid is Selectively Utilized as a Metabolic Substrate in FIPV-Infected CrFK Cells, a Phenotype Not Observed for Structurally Related Disaccharides

In a phenotype microarray study comparing the metabolic profiles of Crandell-Rees Feline Kidney (CrFK) cells infected with feline infectious peritonitis virus (FIPV, type II strain WSU 79-1146) versus non-infected control cells, melibionic acid utilization was significantly increased in FIPV-infected cells compared to non-infected cells [1]. In contrast, utilization of the closely related disaccharide palatinose (isomaltulose, an α-1,6-linked glucose-fructose disaccharide) was significantly decreased in infected cells [1]. This differential metabolic phenotype indicates that FIPV infection specifically redirects host-cell carbon metabolism toward melibionic acid as a preferred energy substrate, distinguishing it from other disaccharides tested in the same Biolog Phenotype MicroArray™ panel. The study employed PM-M1 to PM-M4 plates precoated with diverse carbon and nitrogen sources, enabling parallel comparison across hundreds of substrates [1].

Viral metabolism Phenotype microarray Feline coronavirus

Glycosidic Linkage Differentiation: α-(1→6) in Melibionic Acid vs. β-(1→4) in Lactobionic Acid Confers Distinct Enzymatic Substrate Specificity

Among the aldobionic acid family—lactobionic acid (β-D-galactosyl-(1→4)-D-gluconic acid), maltobionic acid (α-D-glucosyl-(1→4)-D-gluconic acid), cellobionic acid (β-D-glucosyl-(1→4)-D-gluconic acid), and melibionic acid (α-D-galactosyl-(1→6)-D-gluconic acid)—melibionic acid is the only member possessing both an α-anomeric configuration and a 1→6 linkage position [1]. This unique connectivity determines enzymatic recognition: D-galactose oxidase (EC 1.1.3.9) from Polyporus circinatus accepts melibionic acid as a substrate, catalyzing the reaction melibionic acid + O₂ → product + H₂O₂, whereas the 1→4-linked aldobionic acids are not recognized or are processed with substantially different kinetics [2]. The BRENDA enzyme database catalogs this as a specific substrate–enzyme pair, confirming that the α-(1→6) galactosyl-gluconate linkage is the structural determinant for oxidase recognition [2]. Additionally, melibionic acid is a functional parent of melibiose (α-D-galactosyl-(1→6)-D-glucose, CHEBI:28053), whereas lactobionic acid derives from lactose (β-D-galactosyl-(1→4)-D-glucose), meaning the two aldobionic acids are sourced from and report on entirely different parent disaccharide metabolic pathways [1].

Glycosidic linkage specificity Aldobionic acid enzymology D-Galactose oxidase substrate

Melibionic Acid Enables Quantitative Colorimetric Detection After Covalent Protein Coupling, a Practical Advantage Over Gluconic Acid for Neoglycoprotein Characterization

In the same β-lactoglobulin glycosylation study by Kitabatake et al. (1985), a key practical advantage of melibionic acid over gluconic acid was documented: melibionic acid can be readily quantified after covalent attachment to protein using a colorimetric periodic acid–Schiff reagent method [1]. This is because the galactose moiety of melibionic acid contains vicinal diol groups that are oxidized by periodate to generate aldehydes, which then react with Schiff's reagent (fuchsin-sulfite) to produce a quantifiable chromophore [1]. Gluconic acid, being a monocarboxylic acid without a glycosidically linked sugar moiety, lacks this colorimetric detection pathway, requiring alternative and typically more laborious methods such as TNBS (2,4,6-trinitrobenzenesulfonic acid) assay for indirect quantification via residual free amino groups [1]. This detection advantage was explicitly noted as a factor favoring the selection of melibionic acid for neoglycoprotein synthesis workflows.

Neoglycoprotein quantification Periodate-Schiff assay Protein–carbohydrate conjugate analysis

High-Evidence Application Scenarios for Melibionic Acid Procurement


Neoglycoprotein Engineering for Enhanced Solubility and Thermal Stability

Based on the direct head-to-head evidence that melibionic acid achieves protein solubility and heat stability enhancement with approximately 3-fold greater molar efficiency than gluconic acid [1], this compound is specifically indicated for covalent protein modification workflows where maximizing functional improvement while minimizing the number of attached glycosyl residues is critical. The demonstrated 5 °C upward shift in the thermal aggregation threshold of β-lactoglobulin at pH 7.0, 0.2 M NaCl, achieved with moderate melibionate loading, supports its selection over gluconic acid for engineering heat-stable glycoprotein products [1]. The additional advantage of direct colorimetric quantification via the periodate–Schiff method simplifies process analytical technology implementation [1].

Structural Biology of Enterotoxin–Carbohydrate Antagonist Complexes and Drug Design

Melibionic acid is a crystallographically validated LT enterotoxin antagonist with a solved co-crystal structure at 2.8 Å resolution [2]. Its IC₅₀ of 7 mM against LT holotoxin binding to GD1b provides a quantitative baseline for structure–activity relationship studies . The observation that melibionic acid's acyclic gluconate terminus can adopt multiple binding modes at the toxin receptor site—a behavior not shared by cyclic galactose derivatives such as lactulose—makes this compound a unique tool for investigating conformational entropy contributions to carbohydrate–protein binding affinity [2][3]. Research groups engaged in rational design of improved enterotoxin or cholera toxin antagonists should procure melibionic acid as a reference antagonist with distinct binding mode characteristics.

FIPV Host-Cell Metabolic Reprogramming Studies and Antiviral Target Identification

The selective and significant increase in melibionic acid utilization by FIPV-infected CrFK cells, contrasted with the concomitant decrease in palatinose utilization, positions this compound as a specific metabolic tracer for investigating glutamine-linked carbon metabolism rewiring during coronavirus infection [4]. Researchers studying feline coronavirus pathogenesis or seeking to identify metabolic vulnerabilities for antiviral intervention can use melibionic acid in phenotype microarray or targeted metabolomics workflows to probe the metabolic node at which FIPV redirects host carbon utilization. No other disaccharide in the Biolog panel exhibited the same infection-dependent utilization pattern, underscoring the compound's specificity for this research application [4].

Enzymatic Biocatalysis and Carbohydrate Oxidase Assay Development

As a validated substrate for D-galactose oxidase (EC 1.1.3.9) from Polyporus circinatus—a specificity not shared by 1→4-linked aldobionic acids—melibionic acid is the appropriate substrate choice for laboratories developing enzymatic assays, biosensors, or biocatalytic oxidation processes based on this enzyme [5]. The BRENDA-curated reaction (melibionic acid + O₂ → ? + H₂O₂) provides a defined starting point for kinetic characterization or coupled assay design [5]. Procurement of melibionic acid, rather than generic 'aldobionic acid,' ensures compatibility with the documented enzyme–substrate pair.

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